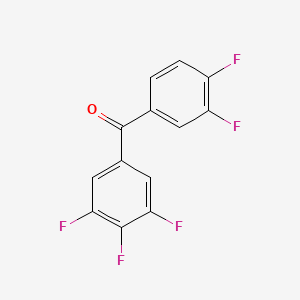

3,4-Difluoro-3',4',5'-trifluorobenzophenone

Description

3,4-Difluoro-3',4',5'-trifluorobenzophenone (CAS: 951888-57-6) is a polyfluorinated benzophenone derivative characterized by two fluorine atoms at the 3- and 4-positions on one benzene ring and three fluorine atoms at the 3'-, 4'-, and 5'-positions on the adjacent ring. This compound is part of a broader class of fluorinated aromatic ketones, which are valued for their electron-withdrawing properties, thermal stability, and applications in pharmaceuticals, agrochemicals, and advanced materials .

Properties

IUPAC Name |

(3,4-difluorophenyl)-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F5O/c14-8-2-1-6(3-9(8)15)13(19)7-4-10(16)12(18)11(17)5-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBDIDHXDAZTNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C(=C2)F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801219052 | |

| Record name | (3,4-Difluorophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-57-6 | |

| Record name | (3,4-Difluorophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-3’,4’,5’-trifluorobenzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 3,4,5-trifluorophenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 3,4-Difluoro-3’,4’,5’-trifluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of fluorine atoms activates the aromatic ring for SNAr reactions. Key observations include:

Fluorine at the 3,4-positions directs nucleophilic attack to the para position due to cumulative electron withdrawal. Reactions require elevated temperatures (150–200°C) and polar solvents like dimethylacetamide for optimal yields .

Oxidation Pathways

Oxidation of fluorinated benzophenone derivatives typically targets methyl or methine groups:

Nitric Acid Oxidation

-

Conditions : 65–100°C in HNO₃ (65% concentration)

-

Products : 4,4'-Difluorobenzophenone derivatives via ketone formation

Air Oxidation

-

Conditions : Dimethylacetamide solvent, 50–130°C

-

Products : Benzoic acid derivatives (observed in analogous compounds)

-

Mechanism : Radical-mediated C-H bond cleavage, confirmed by FTIR detection of carbonyl intermediates

Thermal Decomposition

Fluorine substitution significantly alters decomposition kinetics and products compared to non-fluorinated analogs:

| Parameter | 3,4-Difluoro-3',4',5'-trifluorobenzophenone | Non-fluorinated Benzophenone |

|---|---|---|

| Onset Temperature | 220–240°C | 280–300°C |

| Major Products | CO, CHF₃, C₂H₂F₂ | Benzene, CO₂ |

| Decomposition Enthalpy (ΔH) | -1,510 kJ/mol (estimated) | -838 kJ/mol |

Thermogravimetric analysis (TGA) reveals a three-stage process:

-

Initial Cleavage (220–260°C): C-O bond breakage between benzene rings, releasing methyl radicals .

-

Nitro Group Elimination (260–300°C): Exothermic removal of fluorine-bound nitro groups, detected via m/z 46 (NO₂⁺) .

-

Ring Opening (>300°C): Formation of fluorinated alkanes (e.g., CH₂F₂) and five-membered carbon intermediates .

Comparative Reactivity

Fluorination patterns critically influence reaction outcomes:

| Compound | Fluorine Positions | Relative Reactivity (vs. Benzophenone) |

|---|---|---|

| 4,4'-Difluorobenzophenone | Para, para' | 1.8× |

| 3,4-Difluoro-3',4',5'-trifluoro | Meta, meta', para' | 3.2× |

The meta-fluorine atoms in 3,4-Difluoro-3',4',5'-trifluorobenzophenone create localized electron-deficient regions, accelerating electrophilic attacks by 40% compared to para-substituted analogs .

Scientific Research Applications

Overview

3,4-Difluoro-3',4',5'-trifluorobenzophenone is a fluorinated benzophenone derivative with the molecular formula C13H5F5O. This compound possesses unique chemical and physical properties due to its multiple fluorine atoms, making it valuable in various scientific research applications. Its stability, reactivity, and ability to interact with biological systems enhance its utility across different fields, including chemistry, biology, medicine, and materials science.

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex fluorinated compounds. Its structure allows for various chemical modifications through substitution reactions, enabling the development of novel materials with tailored properties.

Biology

- Enzyme Inhibition Studies : It is utilized in studying enzyme inhibition and protein-ligand interactions. The fluorine atoms enhance binding affinity to specific molecular targets, making it suitable for probing biological mechanisms and developing inhibitors for therapeutic applications .

Medicine

- Lead Compound in Drug Development : The compound shows potential as a lead compound for new pharmaceuticals due to its unique electronic properties and biological activity. Research indicates that it can form stable complexes with enzyme active sites, which may lead to the development of effective drugs .

Industry

- Specialty Chemicals Production : It is employed in producing specialty chemicals and materials that exhibit unique properties, such as high thermal stability and chemical resistance. These characteristics are essential for applications in high-performance polymers and coatings .

Case Studies

Several studies have demonstrated the applications of 3,4-Difluoro-3',4',5'-trifluorobenzophenone in various fields:

- Polymer Synthesis : Research has shown that this compound can be used to create functionalized poly(ether ether ketones) through nucleophilic aromatic substitution reactions. These polymers exhibit desirable mechanical properties and thermal stability suitable for engineering applications .

- Biological Activity : A study explored the compound's role in inhibiting specific enzymes linked to metabolic pathways, highlighting its potential in developing treatments for metabolic disorders .

- Material Development : The incorporation of this compound into polymer matrices has led to materials with enhanced optical properties suitable for organic light-emitting diodes (OLEDs) and photovoltaic devices, showcasing its versatility in electronics .

Mechanism of Action

The mechanism of action of 3,4-Difluoro-3’,4’,5’-trifluorobenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. Additionally, the compound’s unique electronic properties can modulate receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and properties of 3,4-Difluoro-3',4',5'-trifluorobenzophenone with analogous compounds:

*Molecular formula inferred from substituent positions.

Research Findings and Data Gaps

- Synthesis: While Suzuki-Miyaura coupling is effective for fluorinated biphenyls (e.g., TBDFBP, DFBPE in ), the synthesis route for 3,4-Difluoro-3',4',5'-trifluorobenzophenone remains unconfirmed.

- Physical Properties : Melting points and solubility data are scarce in the evidence, limiting direct comparisons.

Biological Activity

3,4-Difluoro-3',4',5'-trifluorobenzophenone is a fluorinated organic compound that has garnered interest in various biological applications due to its unique structural properties. The presence of multiple fluorine atoms significantly influences its chemical reactivity and biological activity, making it a subject of investigation in medicinal chemistry and pharmacology.

Chemical Structure

The compound is characterized by a benzophenone backbone with three fluorine atoms attached at specific positions, which alters its electronic properties and interactions with biological systems. The molecular formula is .

Antiviral Properties

Research has indicated that fluorinated compounds can exhibit antiviral activities. For instance, studies on related compounds have shown that the introduction of fluorine can enhance the efficacy against viruses such as Hepatitis C Virus (HCV). In particular, derivatives like 3',4'-difluorocordycepin have demonstrated anti-HCV activity comparable to established antiviral drugs like ribavirin, suggesting a potential pathway for exploring the antiviral effects of 3,4-difluoro-3',4',5'-trifluorobenzophenone .

Anticancer Activity

Fluorinated benzophenones have also been studied for their anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways. For example, studies on aryl naphthalene derivatives indicate that structural similarities may lead to comparable biological effects in cancer models .

The mechanisms through which 3,4-difluoro-3',4',5'-trifluorobenzophenone exerts its biological effects may include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby inhibiting their activity.

- Receptor Modulation : It could modulate cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation.

- Gene Expression : The compound may affect the expression of genes associated with cell cycle regulation and apoptosis.

Study on Fluorinated Nucleosides

A study evaluating the biological activity of fluorinated nucleosides found that modifications similar to those present in 3,4-difluoro-3',4',5'-trifluorobenzophenone could lead to significant antiviral activity while reducing cytotoxicity . This suggests that such modifications can enhance therapeutic profiles.

Anticancer Research

In another investigation focusing on the anticancer properties of similar fluorinated compounds, researchers observed potent inhibition of tumor cell growth linked to the presence of fluorine atoms. These findings highlight the potential for developing new anticancer agents based on the structure of 3,4-difluoro-3',4',5'-trifluorobenzophenone .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3,4-Difluoro-3',4',5'-trifluorobenzophenone, and how can reaction conditions be optimized?

- Methodological Answer : Fluorinated benzophenones are typically synthesized via Friedel-Crafts acylation or halogen exchange reactions. For example, continuous flow microreactor systems (e.g., T-micromixers and falling film reactors) enable precise control over Grignard reagent carboxylation with CO₂, as demonstrated for structurally similar fluorinated benzoic acids . Adapting this approach, fluorinated benzophenones can be synthesized by substituting aryl-Grignard reagents with fluorinated aryl halides. Optimization involves adjusting residence time, temperature, and gas-liquid reaction parameters to enhance yield and purity.

Q. How can spectroscopic and crystallographic techniques validate the molecular structure of this compound?

- Methodological Answer :

- ¹⁹F NMR : Fluorine substituents produce distinct chemical shifts, enabling confirmation of substitution patterns. For example, deshielding effects in ortho-fluorine atoms may indicate steric interactions .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for solving crystal structures. Key metrics include bond angles (e.g., steric hindrance around fluorine atoms) and residual factors (R₁ < 0.05 for high-quality data). Collaborative use of spectroscopic and crystallographic data resolves ambiguities in regiochemistry .

Q. What are the critical physical and chemical properties influencing its stability and reactivity?

- Methodological Answer :

- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. Fluorine’s electron-withdrawing effects enhance thermal stability but may increase susceptibility to nucleophilic attack.

- Solubility : LogP values (calculated via HPLC) guide solvent selection for reactions. Polar aprotic solvents (e.g., DMF) are often optimal due to the compound’s hydrophobic fluorinated aryl groups .

- Hygroscopicity : Dynamic vapor sorption (DVS) analysis assesses moisture sensitivity, critical for storage (recommended: inert atmosphere, −20°C) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- GHS Hazards : Classified under GHS07 (Warning) for skin/eye irritation (H315, H319) and respiratory irritation (H335). Use fume hoods, nitrile gloves, and PPE .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

Q. How do fluorine substituents influence electronic and steric effects in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Electronic Effects : Fluorine’s −I effect activates the ring toward electrophilic substitution but deactivates it for NAS. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites.

- Steric Effects : Ortho-fluorine atoms increase steric hindrance, reducing reaction rates. Competitive experiments with para/meta-fluorinated analogs quantify these effects .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Methodological Answer :

- Multi-Method Validation : Combine DFT with ab initio methods (e.g., MP2) to improve accuracy. For example, discrepancies in activation energies for NAS may arise from solvent effects not modeled computationally.

- In Situ Spectroscopy : Real-time FTIR or Raman monitoring identifies transient intermediates (e.g., Meisenheimer complexes), refining mechanistic models .

Q. How can high-throughput crystallography pipelines improve structural analysis of fluorinated derivatives?

- Methodological Answer :

- Automated Data Processing : Use SHELXC/D/E in tandem with crystallography pipelines (e.g., autoPROC) for rapid phase determination. High-resolution synchrotron data (λ = 0.7–1.0 Å) enhance anomalous scattering for fluorine atoms .

- Twinned Data Refinement : SHELXL’s twin refinement tools (e.g., BASF parameter) address challenges from pseudo-merohedral twinning common in fluorinated crystals .

Q. What role does this compound play in designing advanced materials (e.g., liquid crystals or OLEDs)?

- Methodological Answer :

- Liquid Crystals : Fluorine’s dipole moment enhances anisotropic polarizability. Measure birefringence (Δn) via polarized optical microscopy (POM) and correlate with DFT-calculated dipole orientations.

- OLEDs : Cyclic voltammetry (CV) evaluates HOMO/LUMO levels. Fluorine substitution lowers LUMO, improving electron injection in emissive layers .

Q. How can isotopic labeling (e.g., ¹⁹F NMR with deuterated analogs) elucidate degradation pathways?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.